Bienvenue dans la boutique en ligne BenchChem!

Farrerol

Estrogen Receptor Vascular Biology Selectivity

Farrerol is the only C6,C8-dimethylated flavanone conferring 21-fold ERβ selectivity (IC50 2.7 μM vs. 57 μM ERα), enabling clean dissection of ERβ-mediated vascular effects without confounding ERα activation. Its enantiomer-specific CYP inhibition (p<0.01) and metabolic stability—6,8-dimethylation blocks in vivo conversion to naringenin—make chirally pure farrerol essential for controlled ADME studies. Additionally, its pro-drug pathway to naringenin via bis-demethylation offers a unique delivery strategy unavailable with unmethylated flavanones. Choose farrerol for target selectivity, metabolic precision, and pharmacological versatility that naringenin or hesperetin cannot provide.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B8034756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarrerol
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O
InChIInChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1
InChIKeyDYHOLQACRGJEHX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farrerol Compound Profile: Sourcing, Classification, and Core Attributes for Research Procurement


Farrerol (CAS 24211-30-1) is a typical natural flavanone, specifically a 6,8-C-dimethylated dihydroflavone [1], isolated predominantly from the traditional Chinese herb *Rhododendron dauricum* L. (Ericaceae), where it serves as a key bioactive constituent for treating bronchitis and asthma [2]. Its unique structural feature, two methyl groups at the C6 and C8 positions, distinguishes it from common unmethylated flavanones like naringenin and hesperetin [1]. The compound exhibits a broad spectrum of reported pharmacological activities, including anti-inflammatory, antioxidant, vasoactive, antitumor, and antimicrobial effects, mediated via modulation of key pathways such as NF-κB, MAPK, Nrf2, and PI3K/Akt [2].

Why Generic Flavanone Substitution Fails for Farrerol-Dependent Research


Substituting farrerol with other common flavanones like naringenin or hesperetin is invalid for research requiring farrerol's specific mechanisms of action. First, farrerol exhibits a unique 21-fold selectivity for the estrogen receptor β (ERβ) over ERα (IC50 2.7 μM vs. 57 μM), a selectivity profile not observed for unmethylated analogs [1]. Second, farrerol possesses stereoselective pharmacokinetics and differential inhibition of CYP enzymes between its enantiomers, which are absent in achiral or different chiral flavanones [2]. Third, its C6,C8-dimethylation blocks specific metabolic pathways that would otherwise convert it back to naringenin in vivo, ensuring a distinct metabolic fate [3]. These fundamental differences in receptor targeting, metabolic handling, and in vivo behavior mean that data generated with naringenin or hesperetin cannot be extrapolated to farrerol, and vice versa.

Farrerol vs. Structural Analogs: A Quantitative Evidence Guide for Targeted Procurement


Farrerol Exhibits 21-Fold Higher Selectivity for ERβ Over ERα Compared to Unmethylated Flavanones

In a direct receptor binding assay, farrerol demonstrated a marked preference for the estrogen receptor β (ERβ) over ERα, with IC50 values of 2.7 μM for ERβ and 57 μM for ERα, yielding a selectivity ratio of 21:1 [1]. This level of ERβ selectivity is a distinguishing feature; for context, the common unmethylated flavanone naringenin exhibits roughly equal affinity for both receptors (reported IC50 values of approximately 25-50 μM for both ERα and ERβ in comparable assays) [2]. Farrerol's 6,8-dimethyl substitution is hypothesized to confer this enhanced ERβ selectivity.

Estrogen Receptor Vascular Biology Selectivity

Farrerol Enantiomers Exhibit Stereoselective CYP Inhibition, a Property Absent in Achiral Analogs

A recent study revealed significant stereoselective differences in the inhibition of major cytochrome P450 enzymes by (+)-farrerol and (−)-farrerol (p < 0.01) [1]. Specifically, the enantiomers differentially inhibit CYP 1A2, CYP 2C9, CYP 2C19, and CYP 3A4/5, with (+)-farrerol demonstrating superior bioavailability compared to its enantiomer [1]. This stereoselective metabolic profile is a direct consequence of farrerol's chiral center at C2. In contrast, achiral flavanones like the commonly used comparator naringenin (which lacks a chiral center) do not exhibit such stereoselective drug-drug interaction potential.

Pharmacokinetics Drug Metabolism Stereoselectivity

Farrerol's Antibacterial MIC Range Compares Favorably to Semi-Synthetic Derivatives and Plant Extracts

In a study evaluating antimicrobial activity, native farrerol (compound 6) demonstrated potent activity against a panel of bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 μg/mL [1]. This activity was comparable to or better than several of its semi-synthetic ester derivatives (compounds 7, 8, 9, 10, 12) and significantly more potent than the crude ethyl acetate fraction of the plant extract (MIC = 64–512 μg/mL) [1]. The derivative compound 7 (4′,7-diparamethylbenzoylfarrerol) exhibited similar antimicrobial potency, while compound 10 (4′-dodecanoylfarrerol) also showed good activity, indicating that the core farrerol scaffold is a strong starting point for antimicrobial development.

Antimicrobial Natural Product Minimum Inhibitory Concentration

Farrerol Demonstrates Comparable Antioxidant Potency to BHA, but Lags Behind Its Own Octanoyl Derivative

In a DPPH radical scavenging assay, farrerol (compound 6) exhibited significant antioxidant activity with an IC50 of 58.2 μM [1]. This potency is comparable to the standard synthetic antioxidant butylated hydroxyanisole (BHA), which had an IC50 of 44.2 μM in the same study [1]. Importantly, the semi-synthetic farrerol derivative 7-octanoylfarrerol (compound 11) was the most potent antioxidant tested, with an IC50 of 49.7 μM, suggesting that esterification at the 7-position can enhance antioxidant capacity relative to the parent compound [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Farrerol's Biosynthesis Requires a Unique C-Methyltransferase, Enabling Its Distinct Metabolic Fate from Naringenin

Farrerol is biosynthesized from naringenin chalcone via a sequential two-step C-methylation catalyzed by the rare di-C-methyltransferase RdCMT [1]. This enzyme exhibits strict substrate specificity for chalcones, enabling the de novo production of farrerol in engineered yeast (Pichia pastoris) with a yield of 149.0 mg/L [1]. In mammalian systems, farrerol undergoes metabolic 6,8-bis-demethylation to regenerate naringenin (M12) [2]. This bidirectional metabolic relationship means that farrerol can serve as a pro-drug for naringenin in vivo, but naringenin cannot be converted to farrerol due to the absence of the required RdCMT enzyme in mammals. This unique metabolic activation pathway is not shared by other flavanones.

Biosynthesis Metabolism C-Methyltransferase

Farrerol Ameliorates Renal Injury in UUO Mouse Model with Significant Reduction in Fibrosis and Inflammation Markers

In a mouse model of unilateral ureteral obstruction (UUO), a model of progressive renal fibrosis, daily intraperitoneal administration of farrerol (FA) at 20 mg/kg for 8 days resulted in significant therapeutic benefits [1]. Farrerol treatment attenuated renal dysfunction (p < 0.05), ameliorated renal tubular injury (p < 0.01), and significantly reduced interstitial fibrosis (p < 0.001) compared to the untreated UUO control group [1]. Furthermore, farrerol alleviated markers of oxidative stress (4-HNE and MDA, p < 0.001 and p < 0.01) and pro-inflammatory cytokine production (p < 0.001) in the kidney tissue [1]. While similar protective effects have been observed for other flavonoids like hesperetin in other models, this study provides direct in vivo validation of farrerol's efficacy in a robust renal disease model at a defined dose.

In Vivo Efficacy Renal Fibrosis Obstructive Uropathy

Farrerol Application Scenarios: Targeted Research Uses Based on Verified Differentiation


Elucidating ERβ-Specific Signaling Pathways in Vascular Biology

Given farrerol's 21-fold selectivity for ERβ over ERα (IC50 2.7 μM vs. 57 μM) [1], it is ideally suited for studies dissecting ERβ-mediated effects on vascular smooth muscle cell proliferation and vascular function. This selectivity allows researchers to avoid confounding ERα activation that occurs with non-selective phytoestrogens like naringenin.

Investigating Stereoselective Drug Metabolism and Pharmacokinetics

Farrerol's chiral nature and the documented stereoselective inhibition of major CYP enzymes (p < 0.01) by its enantiomers [2] make it a valuable probe for studying enantiomer-specific metabolism. Research requiring precise control over drug exposure and metabolite formation must utilize chirally pure farrerol to avoid confounding results from racemic mixtures.

Serving as a Scaffold for Semi-Synthetic Antimicrobial and Antioxidant Derivatives

Native farrerol exhibits potent antimicrobial activity (MIC 2–16 μg/mL) and moderate antioxidant activity (DPPH IC50 58.2 μM) [3]. It serves as an essential starting material for medicinal chemistry efforts aimed at improving these properties, as demonstrated by the enhanced antioxidant activity of its 7-octanoyl derivative (IC50 49.7 μM).

Exploring Farrerol as a Unique Pro-Drug for Naringenin in Vivo

Due to its in vivo conversion to naringenin via 6,8-bis-demethylation [4], farrerol offers a unique pro-drug strategy for naringenin delivery. This is particularly relevant for studies aiming to modulate naringenin's pharmacokinetics or achieve tissue-specific activation, a pathway unavailable by direct naringenin administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farrerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.